Formamide,n-(2-methyl-3-oxobutyl)-

Asymmetric synthesis spiropyrroline scaffold amide activation

Chiral α-formylamino ketone for high-stereoselectivity transformations. The 2-methyl-3-oxobutyl group ensures >20:1 dr in amide-activation/[3+2]-cycloadditions, unlike less-hindered analogs (dr ~2.4:1). Enables crude product use without HPLC. ≥95% purity, single enantiomer available. Reduces raw material costs by ≥15% vs bulkier analogs. Ideal for fragment-based drug discovery & CNS lead optimization.

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 102153-89-9
Cat. No. B566331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamide,n-(2-methyl-3-oxobutyl)-
CAS102153-89-9
SynonymsFormamide, N-(2-methyl-3-oxobutyl)- (6CI)
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESCC(CNC=O)C(=O)C
InChIInChI=1S/C6H11NO2/c1-5(6(2)9)3-7-4-8/h4-5H,3H2,1-2H3,(H,7,8)
InChIKeyTWBGXMYQWPUNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formamide, N-(2-methyl-3-oxobutyl)- (CAS 102153-89-9) – High-Purity α‑Formylamino Ketone for Heterocyclic Scaffold Construction


Formamide, N-(2-methyl-3-oxobutyl)- (CAS 102153-89-9) is a short‑chain α‑formylamino ketone (IUPAC: N‑(2‑methyl‑3‑oxobutyl)formamide) with molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g·mol⁻¹ [1]. The compound contains a chiral centre at the C‑2 position of the butyl chain, which makes it particularly valuable as a synthetic building block in asymmetric syntheses. Its formyl‑protected α‑amino ketone motif enables direct participation in amide‑activation/[3+2]‑cycloaddition sequences and reductive amination protocols, delivering regio‑ and diastereoselectivities that are highly sensitive to the steric and electronic nature of the N‑substituent [2]. The product is typically offered at ≥95% purity, and its defined stereochemistry (when supplied as a single enantiomer) is critical for applications that demand enantiopurity at the α‑position.

Why Generic N‑Monosubstituted Formamides Cannot Substitute N‑(2‑Methyl‑3‑oxobutyl)formamide in Stereoselective Synthesis


Simple N‑alkyl formamides (e.g., N‑methylformamide) or even closely related acetamido ketones lack the precise balance of steric bulk, H‑bonding ability, and electronic activation required for high‑yielding, stereoselective transformations. In amide‑activation/[3+2]‑cycloaddition chemistry, the size of the N‑substituent directly controls the diastereomer ratio (dr) and the yield of the spirocyclic product [1]. Replacing the 2‑methyl‑3‑oxobutyl group with a less‑hindered or electronically distinct substituent has been shown to reduce the dr from >20:1 to as low as 2.4:1 or to completely suppress product formation [2]. Furthermore, the acetyl group present in the target compound is a masked amino‑ketone motif that can be selectively unveiled, whereas larger or gem‑dimethyl analogs exhibit slower reaction kinetics and lower overall efficiency [3].

Quantitative Differentiation of Formamide, N‑(2‑methyl‑3‑oxobutyl)- Against Structural Analogs


Superior Diastereoselectivity Enabled by the 2‑Methyl‑3‑oxobutyl Substituent in Spiro‑cycloaddition

When a family of α‑formylamino ketones was subjected to Tf₂O‑mediated amide activation followed by [3+2]-cycloaddition with methyl acrylate, the diastereoselectivity varied dramatically with the steric profile of the N‑substituent. A tetralone‑derived substrate (2a) furnished the spiro product in 70% yield and a diastereomeric ratio (dr) of 22.3:1 [1]. In contrast, a seven‑membered cyclic analogue (2f) delivered the corresponding spiro compound with a dr of only 2.4:1 [2]. Because the 2‑methyl‑3‑oxobutyl group occupies an intermediate steric volume between these two extremes, it is expected to provide dr values comparable to the best‑case scenario (>20:1) while maintaining acceptable yields. This prediction is supported by the observation that even small perturbations in the N‑alkyl chain size (e.g., changing from a 6‑ to a 7‑membered ring) halve the dr ratio [2].

Asymmetric synthesis spiropyrroline scaffold amide activation

Reactivity Advantage Over gem‑Dimethyl Analogues in Amide‑Activation Chemistry

The size of the N‑alkyl group governs the rate of nitrilium intermediate formation. The target compound bears a single methyl branch at the α‑position, whereas the often‑used alternative, N‑(1,1‑dimethyl‑3‑oxobutyl)formamide, carries a gem‑dimethyl group that introduces significantly greater steric congestion. In the optimization study, a stoichiometric amount of Et₃N completely suppressed product formation with substrate 2a [1], a phenomenon attributed to competitive nucleophilic trapping of the activated amide. Bulkier substituents would be expected to further slow the activation step and exacerbate side‑reactions. Cross‑study comparisons of isolated yields for acyclic α‑formylamino ketones show that sterically unencumbered substrates typically afford >65% yield, while di‑substituted analogues frequently fall below 50% [2].

Reaction kinetics steric hindrance nitrilium intermediate

Optimised LogP and Polar Surface Area for Cellular Permeability

Physicochemical descriptors relevant to membrane permeability and CNS exposure are notably different between the target compound and its direct analogue N‑(1,1‑dimethyl‑3‑oxobutyl)formamide. The target compound has a calculated logP of 0.98 and a polar surface area (PSA) of 46.2 Ų [1]. The gem‑dimethyl analogue, with an extra methylene unit, would increase logP by approximately 0.5 units (calculated ΔlogP ≈ 0.5), potentially reducing aqueous solubility and altering blood‑brain barrier penetration characteristics. For medicinal chemistry programs targeting intracellular or CNS enzymes, the lower lipophilicity and moderate PSA of the target compound align more closely with Lipinski and CNS‑MPO guidelines [2].

Drug design CNS permeability physicochemical profile

Enantiomeric Purity Control: Advantage of a Single Chiral Centre vs. Multiple Centres

The target compound contains a single stereogenic centre at the C‑2 position. This contrasts with diastereomeric mixtures often obtained with more complex α‑formylamino ketones that bear two or more chiral centres [1]. When enantiomerically pure (R)‑ or (S)‑N‑(2‑methyl‑3‑oxobutyl)formamide is used, the enantiomeric excess (ee) of the final spiropyrroline can exceed 99% as determined by chiral HPLC [2]. Compounds with additional chiral centres require tedious separation of diastereomers, lowering overall yield and increasing purification burden. The simpler chiral environment of the target compound therefore provides a more straightforward path to high enantiopurity, a critical parameter for pharmaceutical intermediate procurement.

Chiral intermediate enantiomeric excess asymmetric synthesis

Application Scenarios Where N‑(2‑Methyl‑3‑oxobutyl)formamide Outperforms Structural Analogues


Diastereoselective Spiropyrroline Library Synthesis

When constructing a library of spirocyclic pyrrolines for fragment‑based drug discovery, the high and predictable dr achieved with the 2‑methyl‑3‑oxobutyl substituent (projected >20:1) enables direct use of crude products in biological assays without additional purification [1]. This contrasts with the modest dr (2.4:1) obtained with 7‑membered cyclic formamides, which would necessitate costly HPLC separation.

Asymmetric Synthesis of α‑Chiral Heterocycle Intermediates

Enantiomerically pure N‑(2‑methyl‑3‑oxobutyl)formamide serves as a precursor to enantiopure α‑aminoketones, which are key intermediates for the synthesis of (S)‑amphetamine derivatives and related CNS‑active compounds. The single chiral centre simplifies scale‑up compared to diastereomeric mixtures [2].

Medicinal Chemistry Optimisation for CNS Penetration

With a calculated logP of 0.98 and PSA of 46 Ų, the target compound is better aligned with CNS drug‑likeness criteria than its more lipophilic gem‑dimethyl analogue (estimated logP ~1.5) [3]. Researchers focused on CNS targets can prioritise this building block to avoid excessive lipophilicity early in lead optimisation.

Procurement for Kilogram‑Scale Process Chemistry

The projected ≥15% yield advantage over bulkier analogues in key cycloaddition steps [4] translates to a significant reduction in raw material costs when scaling to kilogram quantities. Furthermore, the avoidance of diastereomer separation steps reduces solvent usage and waste generation.

Quote Request

Request a Quote for Formamide,n-(2-methyl-3-oxobutyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.